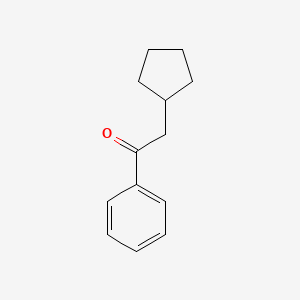

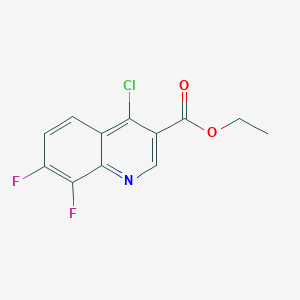

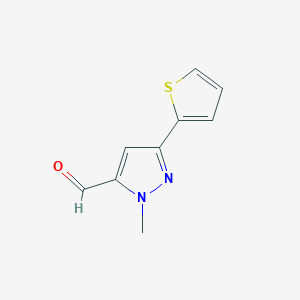

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Derivative Preparation : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives are synthesized for integration into biologically relevant molecules. This involves displacing the trichloromethyl and/or ester functionalities with various nucleophiles (Ž. Jakopin, 2018).

- Alternative Synthesis Methods : Ultrasound-promoted synthesis offers a more efficient method for creating 1,2,4-oxadiazoles, including those with aryl or alkyl groups, in better yields and shorter times compared to conventional methods (L. C. Bretanha et al., 2011).

Structural Analysis and Rearrangements

- Conformational Studies : Crystallographic investigations of isomeric oxadiazoles, including those substituted with phenyl groups, reveal insights into their preferred molecular conformations (G. Carpenter et al., 2001).

- Thermal Rearrangement : The kinetics of thermal rearrangement in oxadiazoles are influenced by different substituents, with electron-withdrawing groups affecting the rearrangement process (H. Ağirbaş & Alev Toker, 2001).

Biological Applications

- Anticancer Potential : Compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as apoptosis inducers with activity against certain cancer cell lines (Han-Zhong Zhang et al., 2005).

- Antimicrobial and Antitubercular Activity : Isoxazole clubbed 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antitubercular activities, with potential as therapeutic agents (Ramesh M. Shingare et al., 2018).

Liquid Crystalline Properties

- Mesophase Behaviors : Studies on derivatives of 1,2,4-oxadiazoles with various terminal substituents reveal their liquid crystalline properties, which are influenced by the nature and position of substituents (Ghassan Q. Ali & I. H. Tomi, 2018).

Propiedades

IUPAC Name |

5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZUNEPMJRLDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483571 |

Source

|

| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole | |

CAS RN |

59455-91-3 |

Source

|

| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)